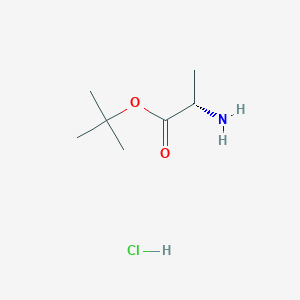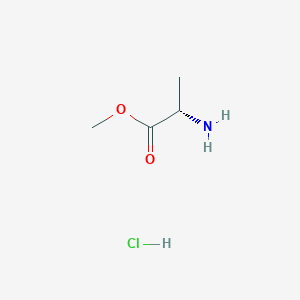
H-TYR-OBZL
Vue d'ensemble
Description
(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate, also known as (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate, is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206295. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Formation d'hydrogel
H-TYR-OBZL a été utilisé dans la formation d'hydrogels à base de dipeptides aromatiques pour la libération contrôlée par la lumière des médicaments . Ces hydrogels ont des applications potentielles dans le domaine biomédical, telles que la délivrance de médicaments, le génie tissulaire, la cicatrisation des plaies, les milieux de culture cellulaire et la biosensibilisation .
Stabilité enzymatique
L'incorporation de groupes méthylènes supplémentaires dans la séquence peptidique et la protection du groupe amino terminal peuvent augmenter la stabilité enzymatique . Ceci fait de this compound un composé précieux dans le développement d'hydrogels stables .
Dérivatisation biocatalytique
La l-tyrosine, un composant de this compound, est utilisée dans la dérivatisation biocatalytique . La dérivatisation de la l-tyrosine peut produire des produits chimiques largement utilisés dans les industries pharmaceutique, alimentaire et cosmétique .
Synthèse de l'arogénate
this compound peut être utilisé dans la synthèse du L-arogénate, un métabolite primaire sur une branche de la voie de biosynthèse du shikimate vers les acides aminés aromatiques . Cette voie de synthèse fournit également le métabolite fongique spiroarogénate, ainsi qu'une gamme d'analogues saturés et substitués stables de l'arogénate .
Bloc de construction en synthèse peptidique
La O-benzyl-L-tyrosine, une forme de this compound, est utilisée comme bloc de construction dans une variété d'applications, y compris la synthèse peptidique en solution . Ceci le rend précieux dans la production de produits pharmaceutiques et d'autres produits chimiques <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width
Propriétés
IUPAC Name |
benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13/h1-9,15,18H,10-11,17H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCTWRNVKLXEQC-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42406-77-9 | |
| Record name | 42406-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the synthesis of L-tyrosine benzyl ester?
A1: L-tyrosine benzyl ester can be synthesized through an esterification reaction using L-tyrosine and benzyl alcohol as starting materials. [, ] The reaction involves chlorinated sulfoxide, which reacts with benzyl alcohol to form a chlorinated sulfurous acid ester. Subsequent reaction with L-tyrosine yields L-tyrosine benzyl ester. [] The process parameters, including the ratio of reactants, reaction temperature, reaction time, and pH, significantly impact the synthesis efficiency. []
Q2: How is the structure of L-tyrosine benzyl ester confirmed?
A2: Mass spectrometry (MS) has been employed to confirm the structure of synthesized L-tyrosine benzyl ester. [] This technique helps to determine the molecular weight and fragmentation pattern of the compound, providing evidence for its structural identity.
Q3: What is the relevance of L-tyrosine benzyl ester in studying hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) enzyme?
A3: L-tyrosine benzyl ester has been identified as an inhibitor of the enzyme THT. [] This enzyme plays a crucial role in plants by catalyzing the formation of hydroxycinnamic acid amides, which contribute to plant defense mechanisms. Studies have shown that L-tyrosine benzyl ester reversibly binds to the tyramine-binding site of THT, thereby inhibiting its activity. [] This inhibition provides insights into the enzyme's mechanism and potential targets for regulating its activity.
Q4: Has L-tyrosine benzyl ester been used in peptide synthesis?
A4: Yes, L-tyrosine benzyl ester has been utilized in solid-phase peptide synthesis. [] Specifically, its O-benzyl protected form, O-benzyl-L-tyrosine benzyl ester, serves as a valuable building block in peptide chain elongation. [] This approach enables the controlled assembly of peptides with specific amino acid sequences, facilitating research in areas such as peptide drug development and protein structure-function studies.
Q5: What are the implications of L-tyrosine benzyl ester's folded conformation in its crystal structure?
A6: The crystal structure of (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate reveals a folded conformation stabilized by intermolecular hydrogen bonding interactions. [] This structural feature could be crucial for its interaction with biological targets, such as enzymes or receptors. Understanding the preferred conformation provides valuable insights for designing analogs with potentially enhanced activity or selectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















